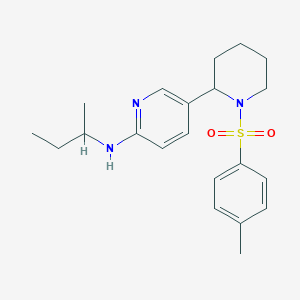
N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-ブチル)-5-(1-トシルピペリジン-2-イル)ピリジン-2-アミンは、ピペリジン誘導体のクラスに属する合成有機化合物です。 これらの化合物は、さまざまな生物学的活性で知られており、医薬品化学では薬物開発によく使用されます。
準備方法
合成経路と反応条件
N-(sec-ブチル)-5-(1-トシルピペリジン-2-イル)ピリジン-2-アミンの合成には、通常、複数段階の有機反応が含まれます。 一般的な合成経路には、次のようなものがあります。
ピペリジン環の形成: 適切な前駆体から出発して、環化反応によってピペリジン環を形成できます。
トシル基の導入: トシル化は、ピペリジン誘導体をピリジンなどの塩基の存在下でトシルクロリドと反応させることで達成できます。
ピリジン環の付加: ピリジン環は、求核置換反応またはカップリング反応によって導入できます。
sec-ブチル基の付加: sec-ブチル基は、適切なハロアルカンを用いたアルキル化反応によって付加できます。
工業生産方法
このような化合物の工業生産方法は、収率と純度を向上させるために合成経路の最適化を伴うことがよくあります。 これには、触媒の使用、反応条件の高スループットスクリーニング、スケールアッププロセスなどが含まれる場合があります。
化学反応の分析
反応の種類
N-(sec-ブチル)-5-(1-トシルピペリジン-2-イル)ピリジン-2-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応または求電子置換反応は、ピリジン環またはピペリジン環で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 適切な条件下でのハロゲン化試薬または有機金属化合物。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってケトンやカルボン酸が生成される場合があり、還元によってアルコールやアミンが生成される場合があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体などの生物学的標的との相互作用について研究されています。
医学: その生物学的活性のために、疾患の治療のための潜在的な治療薬です。
産業: 新しい材料の開発や化学反応における触媒として利用されます。
作用機序
N-(sec-ブチル)-5-(1-トシルピペリジン-2-イル)ピリジン-2-アミンの作用機序には、特定の分子標的との相互作用が含まれます。 これらには、受容体への結合、酵素の阻害、またはシグナル伝達経路の調節が含まれる場合があります。 具体的な経路と標的は、研究されている特定の生物学的活性によって異なります。
類似の化合物との比較
類似の化合物
N-(sec-ブチル)-5-(1-トシルピペリジン-2-イル)ピリジン-2-アミン: 次のような他のピペリジン誘導体と比較できます。
独自性
N-(sec-ブチル)-5-(1-トシルピペリジン-2-イル)ピリジン-2-アミンの独自性は、トシル基やsec-ブチル基などの特定の構造的特徴にあります。 これらの特徴により、類似の化合物と比較して、独特の化学的および生物学的特性がもたらされる可能性があります。
類似化合物との比較
Similar Compounds
N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the tosyl group and the sec-butyl group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C21H29N3O2S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
N-butan-2-yl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C21H29N3O2S/c1-4-17(3)23-21-13-10-18(15-22-21)20-7-5-6-14-24(20)27(25,26)19-11-8-16(2)9-12-19/h8-13,15,17,20H,4-7,14H2,1-3H3,(H,22,23) |
InChIキー |
NQDYRELIMKYKSL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=NC=C(C=C1)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




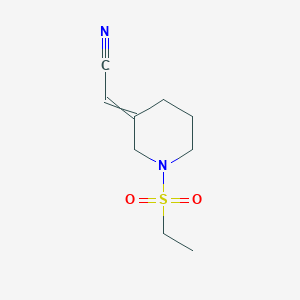
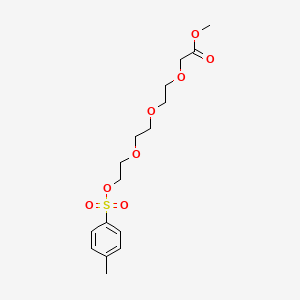



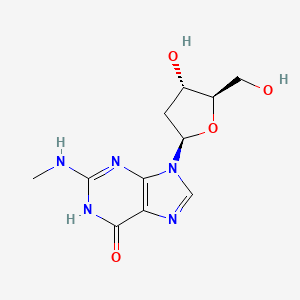
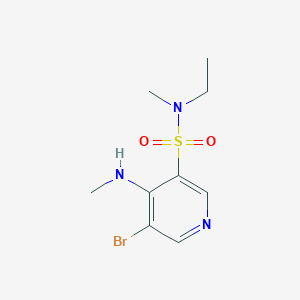
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)


![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)
